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Compound of Interest

Compound Name: DG013A

Cat. No.: B12406050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure-activity

relationship (SAR) of DG013A, a potent inhibitor of Endoplasmic Reticulum Aminopeptidases

(ERAP1 and ERAP2) and Insulin-Regulated Aminopeptidase (IRAP). DG013A has been

instrumental as a tool compound for investigating the role of these M1-aminopeptidases in

antigen presentation, autoimmune diseases, and cancer immunotherapy.

Introduction and Design Rationale
DG013A is a phosphinic pseudopeptide designed as a transition-state analog inhibitor of M1

zinc-metallopeptidases.[1][2] These enzymes, particularly ERAP1 and ERAP2, play a crucial

role in the final trimming of antigenic peptides in the endoplasmic reticulum before they are

loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to

cytotoxic T-lymphocytes.[3][4] By inhibiting these aminopeptidases, the repertoire of presented

antigens can be modulated, a strategy with potential therapeutic applications in cancer and

autoimmunity.[1]

The design of DG013A was a rational, structure-based effort aimed at mimicking the

tetrahedral transition state of peptide cleavage.[1] The phosphinic acid functional group serves

as a non-hydrolyzable mimic that can coordinate with the catalytic zinc ion in the enzyme's

active site.[1][3] The inhibitor's side chains were selected to specifically target and occupy the

enzyme's substrate-binding pockets (S1, S1', and S2') to achieve high affinity and potency.[1]
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Chemical Structure and Core Moieties
DG013A is a tripeptide mimetic with the following key structural features designed to interact

with the enzyme's active site:

P1 Homophenylalanine: The phenylethyl side chain is designed to fit into the S1 specificity

pocket, which accommodates large hydrophobic residues.[1]

P1' Leucine: This small hydrophobic residue was chosen to occupy the S1' specificity pocket.

[1]

P2' Tryptophan: The addition of a C-terminal tryptophan was a critical design choice to

exploit a hydrophobic S2' pocket, significantly enhancing the inhibitor's potency.[1]

Phosphinic Acid Group: This central moiety acts as a transition-state analog, binding directly

to the catalytic zinc ion and interacting with key active site residues like the catalytic tyrosine.

[1][5]

The stereochemistry of the compound is crucial for its activity. DG013A represents the active

stereoisomer, while its diastereomer, DG013B, exhibits significantly weaker binding,

highlighting the precise structural requirements for effective inhibition.[1][3]

Mechanism of Action
Biochemical analyses have demonstrated that DG013A functions as a competitive inhibitor.[1]

It directly competes with peptide substrates for binding to the active site of ERAP1 and ERAP2.

X-ray crystallography studies of DG013A in complex with both ERAP1 and ERAP2 have

validated this binding mode, showing the inhibitor deeply buried within the enzyme's catalytic

site and making extensive interactions with the specificity pockets.[1][3][6] The binding affinity

is primarily attributed to specific interactions between the inhibitor's side chains and the

enzyme's pockets, as the phosphinic group itself is a relatively weak zinc ligand.[1]
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Caption: Competitive binding mechanism of DG013A within the ERAP active site.

Quantitative Structure-Activity Relationship Data
The potency of DG013A and related compounds has been evaluated against ERAP1, ERAP2,

and other aminopeptidases. While initial studies reported very high potency, subsequent

investigations have revealed weaker affinity and significant off-target activity. This highlights the

importance of standardized assay conditions.
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Compound Target Enzyme IC₅₀ (nM) [Source] Notes

DG013A ERAP1 33[7], 36[8]

Original studies

showed potent, low

nM inhibition.

>165[3]

A later study reported

>5-fold weaker affinity.

[3]

ERAP2 11[7]

Generally shows

higher potency

against ERAP2 than

ERAP1.[1][7]

>55[3]

Weaker affinity also

observed in the later

study.[3]

IRAP Potent inhibitor[1]

Also inhibits the

related Insulin-

Regulated

Aminopeptidase.[1]

APN 3.7[3]

Potent off-target

inhibition; 62-fold

more potent than vs

ERAP1.[3]

DG013B ERAP1 / ERAP2 Very weak affinity[3]
Diastereomer used as

a negative control.[3]

DG002A/B ERAP1 / ERAP2
Weaker than

DG013A[1]

Lacks the C-terminal

tryptophan,

demonstrating its

importance.[1]

Key SAR Insights and Limitations
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Importance of the S2' Pocket: The addition of a C-terminal tryptophan to create DG013A
from its precursor scaffold (DG002) was the key modification that resulted in nanomolar

potency. This demonstrates the critical role of occupying the hydrophobic S2' pocket for high-

affinity binding.[1]

Stereoselectivity: The significant drop in activity from DG013A to its diastereomer DG013B

underscores a strict stereochemical requirement for optimal interaction with the enzyme's

active site.[1]

Polypharmacology: DG013A is not a selective inhibitor. It potently inhibits ERAP1, ERAP2,

and IRAP.[1] Furthermore, it was discovered to be a highly potent inhibitor of Aminopeptidase

N (APN), a related M1-aminopeptidase, which complicates the interpretation of its biological

effects.[3]

Poor Cell Permeability: A major limitation of DG013A is its negligible passive cell

permeability.[3] The highly charged phosphinic acid moiety prevents it from efficiently

crossing cell membranes to reach its intracellular targets in the ER. This finding challenges

its utility as a cellular chemical probe and suggests that effects seen in cell-based assays

may require very long exposure times or be confounded by off-target activities.[3]
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Caption: Logical relationships in the structure-activity profile of DG013A.

Experimental Protocols
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The inhibitory potency of DG013A is typically determined using a fluorometric assay.

Enzyme Preparation: Recombinant human ERAP1 and ERAP2 are isolated from expression

systems like Hi5 insect cells or HEK 293S cells.[8]

Assay Conditions: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Substrate: A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (L-Leu-

AMC), is used at a concentration at or below its Michaelis constant (Km).[3]

Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g.,

DG013A) for a set period. The reaction is initiated by adding the substrate.

Detection: The rate of substrate cleavage is monitored by measuring the increase in

fluorescence of the released AMC product over time using a plate reader.

Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data

are fitted to a four-parameter dose-response curve to calculate the IC₅₀ value.[8]

To determine the binding mode of DG013A, co-crystallization studies have been performed.

Protein Expression and Purification: High-purity ERAP1 or ERAP2 protein is produced and

purified.[6]

Complex Formation: The purified protein is incubated with a molar excess of DG013A to

ensure saturation of the active site.

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using

techniques like vapor diffusion.

Data Collection and Structure Solution: Crystals are cryo-cooled and exposed to an X-ray

source. The resulting diffraction data are processed to solve the three-dimensional structure

of the complex, revealing the precise interactions between DG013A and the enzyme.[1]

These assays measure the ability of DG013A to modulate the presentation of specific peptide

epitopes on the cell surface.
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Cell Line: A suitable cell line, such as HeLa cells expressing a specific MHC allele (e.g., H2-

Kb), is used.[1][9]

Epitope Precursor Delivery: Cells are infected with a recombinant vaccinia virus that

expresses an N-terminally extended precursor of a known epitope (e.g., SIINFEKL), which

requires ERAP trimming for presentation.[1][9]

Inhibitor Treatment: The infected cells are incubated with a dose range of DG013A for an

extended period (e.g., 5-16 hours) to allow for potential cellular uptake and target

engagement.[1]

Detection: The amount of correctly processed epitope presented on the cell surface is

quantified using epitope-specific antibodies and flow cytometry. An increase or decrease in

presentation (depending on whether the enzyme generates or destroys the epitope)

indicates cellular activity of the inhibitor.[1]
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Caption: Role of ERAP enzymes and inhibition by DG013A in the MHC-I pathway.

Conclusion
DG013A is a landmark inhibitor in the study of M1-aminopeptidases. Its rational design led to a

highly potent, competitive inhibitor whose structure-activity relationship is well-defined. The key

determinants for its high affinity are the occupation of the S1, S1', and particularly the S2'

pockets, along with a precise stereochemical arrangement. However, the discovery of its

significant off-target activity against APN and, critically, its negligible passive cell permeability,

limit its utility as a reliable chemical probe for in-cell or in-vivo validation of ERAP1 and ERAP2

as drug targets.[3] While it remains a valuable tool for biochemical and crystallographic studies,

these limitations underscore the need for the development of new generations of potent,

selective, and cell-permeable inhibitors to further probe the therapeutic potential of this

important class of enzymes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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